molecular formula C14H10O5 B1243390 3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one

3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one

Cat. No. B1243390
M. Wt: 258.23 g/mol
InChI Key: CHFXJVIAQRGNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nor-toralactone is a naphtho-gamma-pyrone that is 1H-benzo[g]isochromen-1-one substituted by a methyl group at position 3 and hydroxy groups at positions 7, 9 and 10. It has a role as a fungal metabolite. It is a heptaketide, a member of phenols, a lactone and a naphtho-alpha-pyrone.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound has been synthesized as a pigment derivative from Echinothrix diadema and its analogs through specific chemical processes. The synthesis involves tautomeric mixtures and reactions with various aldehydes and P2S5, highlighting its versatile chemical reactivity (Pokhilo, Glazunov & Anufriev, 2014).

  • Chemical Reactions and Derivatives : The compound reacts with aldehydes to give styryl derivatives. Reactions with different dicarboxylic acid anhydrides produce phthalide derivatives, demonstrating its potential in creating a variety of chemical derivatives (Sammour, Zimaity & Kamel, 1972).

  • Structural Analysis : The structure of a derivative from Paepalanthus bromelioides has been determined by X-ray analysis, confirming its complex molecular structure and providing insight into its molecular geometry (Tomita & Vilegas, 1994).

Biological Activity and Applications

  • Antibiotic Properties : A derivative isolated from Paepalanthus bromelioides exhibited strong antibiotic activity, suggesting potential applications in the development of new antibiotics (Vilegas et al., 1990).

  • Cytotoxicity and Contraceptive Properties : The cytotoxic activity and contraceptive properties of this compound and its analogs have been investigated, indicating possible uses in medical research and drug development (Pokhilo et al., 2015).

Synthesis for Medical Applications

  • Synthesis of Pyranonaphthoquinone Antibiotics : The utility of this compound in synthesizing pyranonaphthoquinone antibiotics, such as eleutherin and isoeleutherin, highlights its role in pharmaceutical chemistry (Kobayashi et al., 1998).

  • Potential in Drug Synthesis : Studies have explored its role in synthesizing various medically relevant compounds, emphasizing its versatility and importance in drug development and medicinal chemistry (Dhokte & Rao, 1991).

properties

Product Name

3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

7,9,10-trihydroxy-3-methylbenzo[g]isochromen-1-one

InChI

InChI=1S/C14H10O5/c1-6-2-7-3-8-4-9(15)5-10(16)11(8)13(17)12(7)14(18)19-6/h2-5,15-17H,1H3

InChI Key

CHFXJVIAQRGNOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one
Reactant of Route 2
3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one
Reactant of Route 3
3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one
Reactant of Route 4
3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one
Reactant of Route 5
3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one
Reactant of Route 6
3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one

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